![molecular formula C11H18N2O2 B062500 Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate CAS No. 188183-42-8](/img/structure/B62500.png)
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBC and is a member of the carbamate family. TBC is synthesized through a specific method and has a unique mechanism of action that makes it useful for scientific research purposes.
Wirkmechanismus
The mechanism of action of TBC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. TBC has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
TBC has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. TBC has also been found to exhibit antifungal and antibacterial activity. Additionally, TBC has been shown to improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
TBC has several advantages for lab experiments, including its high purity and stability. TBC is also readily available and relatively inexpensive. However, TBC has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases. TBC could also be used as a tool for studying the activity of enzymes and other cellular processes. Additionally, TBC could be modified to improve its activity and reduce its toxicity.
Conclusion:
TBC is a chemical compound that has various scientific research applications, including its use as a building block for the synthesis of other compounds and as a reagent in organic synthesis reactions. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions. TBC has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its potential toxicity. There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases.
Synthesemethoden
TBC is synthesized through a specific method that involves reacting tert-butyl N-(2-hydroxyethyl)carbamate with acrylonitrile in the presence of a base catalyst. This reaction results in the formation of TBC, which is then purified through column chromatography. The yield of TBC can be improved by using different solvents and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
TBC has various scientific research applications, including its use as a building block for the synthesis of other compounds. TBC is also used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions.
Eigenschaften
CAS-Nummer |
188183-42-8 |
|---|---|
Produktname |
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate |
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-6-7-11(5,8-12)13-9(14)15-10(2,3)4/h6H,1,7H2,2-5H3,(H,13,14)/t11-/m0/s1 |
InChI-Schlüssel |
VTWHSHARNYSENI-NSHDSACASA-N |
Isomerische SMILES |
C[C@](CC=C)(C#N)NC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C#N |
Synonyme |
Carbamic acid, (1-cyano-1-methyl-3-butenyl)-, 1,1-dimethylethyl ester, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



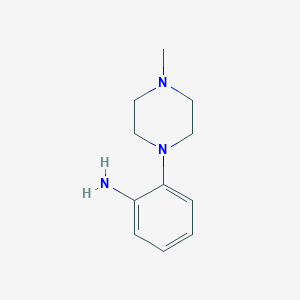
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
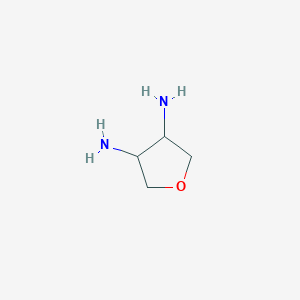
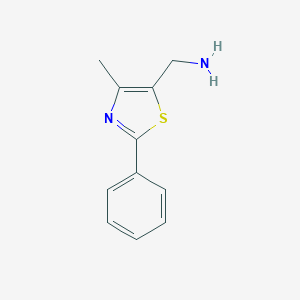
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
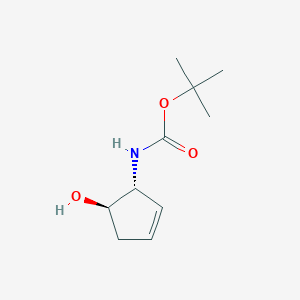
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
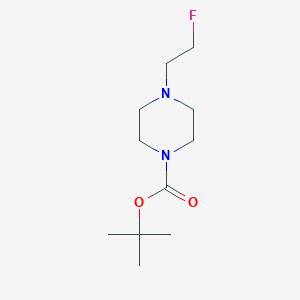
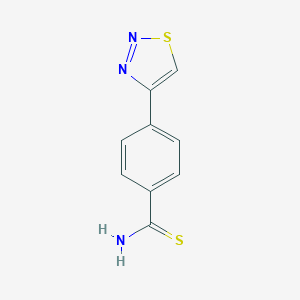
![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

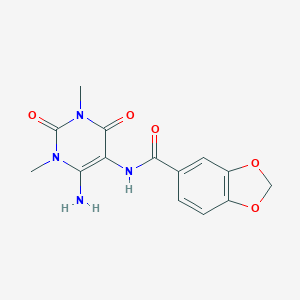
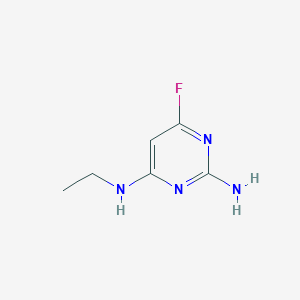
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)